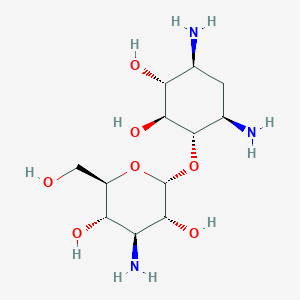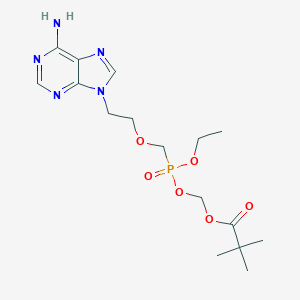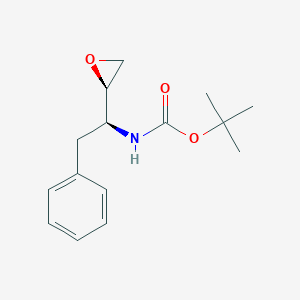
2-Acetylamino-5-mercapto-1,3,4-thiadiazole
概要
説明
N-(5-メルカプト-[1,3,4]チアゾール-2-イル)-アセトアミド: は、1,3,4-チアゾール誘導体のクラスに属する化学化合物です。 これらの化合物は、抗菌、抗真菌、抗癌特性を含む、多様な生物活性で知られています 。硫黄原子と窒素原子を含むチアゾール環の存在は、この化合物のユニークな化学的および生物学的特性に貢献しています。
科学的研究の応用
化学: N-(5-メルカプト-[1,3,4]チアゾール-2-イル)-アセトアミドは、より複雑な分子の合成におけるビルディングブロックとして使用されます。 その独特の構造は、さまざまな反応によって、多様な化学物質を形成することを可能にします .
生物学: この化合物は、著しい抗菌および抗真菌活性を示します。 さまざまな細菌株と真菌株に対してテストされており、それらの増殖を阻害する有望な結果を示しています .
医学: 研究によると、この化合物は抗癌特性を備えています。癌細胞のアポトーシスを誘導し、その増殖を阻害することができます。
産業: 産業部門では、N-(5-メルカプト-[1,3,4]チアゾール-2-イル)-アセトアミドは、金属の腐食防止剤として使用されています。 金属表面に保護膜を形成する能力は、腐食防止に役立ちます .
作用機序
N-(5-メルカプト-[1,3,4]チアゾール-2-イル)-アセトアミドの作用機序は、さまざまな分子標的との相互作用を伴います。この化合物は、酵素やタンパク質に結合して、その活性を阻害することができます。 たとえば、細胞外マトリックス成分の分解に関与するマトリックスメタロプロテアーゼの活性を阻害することができます 。 さらに、この化合物は細胞内で酸化ストレスを誘導し、アポトーシスを引き起こす可能性があります .
類似の化合物との比較
類似の化合物:
- 2-アミノ-5-メルカプト-1,3,4-チアゾール
- N-(4-ニトロフェニル)アセトヒドラゾノイルブロミド
- 2-[3-(5-メルカプト-[1,3,4]チアゾール-2-イル)-ウレイド]-N-メチル-3-フェニル-プロピオンアミド
比較: N-(5-メルカプト-[1,3,4]チアゾール-2-イル)-アセトアミドは、アセトアミド基の存在により、他のチアゾール誘導体と比較して、溶解性と反応性を高めています。 チオール基の存在も、金属表面への強い結合親和性に貢献し、効果的な腐食防止剤となっています .
生化学分析
Biochemical Properties
2-Acetylamino-5-mercapto-1,3,4-thiadiazole plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit chitinase with an IC50 value of 0.73 mM in Aspergillus fumigatus . Additionally, it interacts with human carbonic anhydrase enzymes, specifically CA I, CA II, and CA IX, with Ki values of 4.5 µM, 8.8 µM, and 9.5 µM, respectively . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase enzymes can impact cellular pH regulation and metabolic processes . Furthermore, the compound’s antimicrobial properties suggest its potential in disrupting microbial cell function and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . Additionally, its acetylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing its binding affinity and specificity . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is stable when stored at -20°C and has a melting point of 284-286°C . Studies have shown that its biological activity can be maintained over extended periods, making it suitable for long-term experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of carbonic anhydrase enzymes affects the bicarbonate buffering system and cellular pH regulation . Additionally, the compound’s interaction with chitinase suggests its involvement in the degradation of chitin-containing biomolecules . These interactions highlight its role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s solubility in DMSO and methanol facilitates its uptake and distribution in biological systems . Its interactions with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound’s thiol and acetylamino groups may direct it to specific compartments or organelles, such as the cytoplasm or mitochondria . Additionally, post-translational modifications and targeting signals can further refine its localization and activity within cells .
準備方法
合成経路と反応条件: N-(5-メルカプト-[1,3,4]チアゾール-2-イル)-アセトアミドの合成は、通常、2-アミノ-5-メルカプト-1,3,4-チアゾールと無水酢酸の反応を伴います。 反応は、エタノールなどの適切な溶媒中で、還流条件下で行われます 。生成物は、その後、再結晶によって精製されます。
工業生産方法: この化合物の工業生産は、同様の合成経路を、より大規模に採用する場合があります。連続フローリアクターと最適化された反応条件の使用により、収率と純度を高めることができます。さらに、工業的方法には、クロマトグラフィーや蒸留などの高度な精製技術が組み込まれ、高品質の生産を確保することができます。
化学反応の分析
反応の種類: N-(5-メルカプト-[1,3,4]チアゾール-2-イル)-アセトアミドは、以下のものを含むさまざまな化学反応を起こします。
酸化: チオール基は、酸化されてジスルフィドを形成することができます。
還元: この化合物は、還元されてチオール誘導体を形成することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたはその他の還元剤。
置換: 塩基性条件下のアミンやチオールなどの求核剤。
生成される主な生成物:
酸化: ジスルフィド誘導体。
還元: チオール誘導体。
置換: さまざまな置換チアゾール誘導体。
類似化合物との比較
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-ureido]-N-methyl-3-phenyl-propionamide
Comparison: N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamide is unique due to its acetamide group, which enhances its solubility and reactivity compared to other thiadiazole derivatives. The presence of the thiol group also contributes to its strong binding affinity to metal surfaces, making it an effective corrosion inhibitor .
特性
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186535 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32873-56-6 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32873-56-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8475348K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-acetylamino-5-mercapto-1,3,4-thiadiazole a potential candidate for corrosion inhibition?
A1: While the provided research abstract [] does not delve into the specific mechanisms, it highlights the incorporation of this compound into chitosan coatings to enhance the anticorrosive protection of zinc. This suggests that the compound likely interacts with the zinc surface, forming a protective layer. The presence of nitrogen and sulfur atoms in its structure, particularly the mercapto (-SH) group, hints at its potential to form strong bonds with metal surfaces, a characteristic commonly found in effective corrosion inhibitors. Further research would be needed to confirm the exact interaction mechanism and the role of the chitosan matrix in enhancing its effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)

